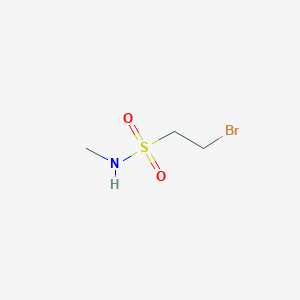
N,N-dimethyl-3-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine, also known as MP-10, is a chemical compound that has been gaining attention in scientific research. It is a potent and selective agonist of the μ-opioid receptor and has been shown to have potential therapeutic applications in the treatment of pain and addiction.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has extensively explored the synthesis of heterocyclic compounds due to their profound utility in pharmaceuticals and agrochemicals. Heterocyclic compounds, such as pyrazoles, pyridines, pyrimidines, and piperidines, are pivotal as structural components in various drugs and agrochemical products. These compounds have shown high biological activities, making them crucial in drug development and agricultural applications. For instance, pyrazines are utilized in pharmaceutical intermediates, flavors, and fragrances, underscoring their versatility and importance in chemical synthesis and industrial applications (Higasio & Shoji, 2001).
Advanced Material Development
Nitrogen-containing heterocyclic compounds also play a vital role in material science, particularly in the development of electroconductive polymers. The synthesis and application of such materials, including polypyrrole, have garnered attention for their potential in electronic devices. These materials' conductive properties are crucial for innovations in electronics and technology, highlighting the significance of synthesizing nitrogen-containing heterocycles (Higasio & Shoji, 2001).
Pharmaceutical Applications
The synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene demonstrates the chemical versatility of N,N-dimethyl-3-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine derivatives. These reactions yield functionalized derivatives that could serve as potential drug candidates or intermediates in drug synthesis, emphasizing the compound's utility in developing novel pharmaceuticals (Alizadeh, Zohreh, & Zhu, 2008).
Propiedades
IUPAC Name |
N,N-dimethyl-3-(1-methylsulfonylpiperidin-3-yl)oxypyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(2)11-12(14-7-6-13-11)19-10-5-4-8-16(9-10)20(3,17)18/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFRGROUPOKOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2580539.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2580541.png)
![2,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580542.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2580545.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2580546.png)



![2,4-Dimethyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2580552.png)
